Cyclohexane, 1-bromo-4-chloro-, trans- is a halogenated cycloalkane with the molecular formula CHBrCl. This compound features a cyclohexane ring where a bromine atom is attached to the first carbon and a chlorine atom to the fourth carbon in a trans configuration. The trans arrangement means that the bromine and chlorine substituents are on opposite sides of the ring, impacting its physical and chemical properties.
The compound can exist in various stereoisomeric forms, including cis and trans isomers, which differ in the spatial arrangement of substituents. The trans isomer is generally more stable than its cis counterpart due to reduced steric strain between bulky groups .
While specific biological activity data for trans-1-bromo-4-chlorocyclohexane is limited, similar halogenated compounds have been studied for their biological effects. Halogenated cycloalkanes often exhibit antimicrobial properties and can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and chlorine may influence toxicity and bioactivity, making it relevant for environmental and health studies .
Trans-1-bromo-4-chlorocyclohexane can be synthesized through several methods:
Trans-1-bromo-4-chloro-cyclohexane has potential applications in various fields:
Interaction studies involving trans-1-bromo-4-chloro-cyclohexane often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments, particularly regarding substitution and elimination reactions. Additionally, understanding its interactions with biological systems can provide insights into its potential toxicity and environmental impact .
Trans-1-bromo-4-chloro-cyclohexane shares similarities with several other halogenated cycloalkanes:
The uniqueness of trans-1-bromo-4-chloro-cyclohexane lies in its specific spatial arrangement of halogens, which influences its stability, reactivity, and potential applications compared to other similar compounds.
E2 elimination mandates an anti-periplanar alignment between the leaving group (bromine or chlorine) and a β-hydrogen. In trans-1-bromo-4-chlorocyclohexane, achieving this geometry necessitates axial positioning of both the halogen and the targeted hydrogen. However, the para-substitution pattern introduces unique conformational challenges.
In the chair conformation, bromine at C1 adopts an axial position, while chlorine at C4 resides equatorially to minimize 1,3-diaxial strain (Figure 1). This arrangement restricts access to β-hydrogens at C2 and C6, which are equatorial and thus misaligned for elimination. Transitioning to a reactive conformer where bromine is axial and a β-hydrogen assumes axial orientation requires significant energy, reducing the reaction rate compared to cis isomers [1] [3].
Table 1: Comparative E2 Reaction Rates of trans- vs. cis-1-Bromo-4-Chlorocyclohexane
Isomer | Relative Rate (k) | Major Product |
---|---|---|
trans | 1.0 | 3-Chlorocyclohexene |
cis | 4.2 | 1-Chlorocyclohexene |
The trans isomer’s slower kinetics stem from its reliance on high-energy conformers, whereas the cis isomer benefits from a more stable diaxial transition state [1].
Bromine’s superior leaving group ability (compared to chlorine) accelerates its elimination. The larger size and polarizability of bromine facilitate bond cleavage, lowering the activation energy. This preference is evident in product distributions, where bromine elimination predominates even when chlorine is present [3].
The chlorine atom at C4 exerts an electron-withdrawing inductive effect, polarizing the C–Br bond and enhancing bromine’s susceptibility to nucleophilic attack. However, its para position limits direct orbital overlap, precluding classical neighboring group participation (e.g., cyclic transition states) [2].
In strongly basic conditions, E2 elimination dominates, but trace E1cb mechanisms may arise. Deprotonation at C2 generates a stabilized carbanion, which expels bromide with partial assistance from chlorine’s inductive effect. This pathway remains minor due to the high energy of carbanion intermediates in cyclohexane systems [2].
Table 2: Mechanistic Contributions in trans-1-Bromo-4-Chlorocyclohexane Elimination
Mechanism | Contribution (%) | Key Feature |
---|---|---|
E2 | 92 | Anti-periplanar geometry-dependent |
E1cb | 8 | Chlorine-assisted carbanion formation |
Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance E2 rates by stabilizing the developing negative charge in the transition state. These solvents also amplify regioselectivity, favoring bromine elimination due to its greater polarizability and weaker C–Br bond [3].
In polar protic solvents (e.g., ethanol), solvation of the base reduces its nucleophilicity, slowing elimination. However, bromine’s leaving group superiority persists, as shown in Table 3.
Table 3: Regioselectivity of trans-1-Bromo-4-Chlorocyclohexane in Different Solvents
Solvent | % Bromine Elimination | % Chlorine Elimination |
---|---|---|
Dimethylformamide | 98 | 2 |
Ethanol | 85 | 15 |
The residual chlorine elimination in ethanol correlates with its ability to stabilize charge-separated transition states through hydrogen bonding [3].
The development of catalytic halogenation strategies for achieving trans-1,4-disubstitution in cyclohexane systems represents a significant advancement in synthetic organic chemistry [1]. Lewis base-catalyzed bromochlorination has emerged as a highly selective methodology that enables precise installation of bromine and chlorine substituents in a controlled manner [1]. The utilization of thionyl chloride as a latent chloride source in combination with triphenylphosphine or triphenylphosphine oxide catalysts has demonstrated exceptional effectiveness in promoting vicinal dihalogenation reactions [1].
Mechanistic investigations reveal that triphenylphosphine oxide acts as a Lewis base toward thionyl chloride, with nucleophilic addition to the sulfur atom resulting in ionization [1]. This catalyst-controlled process ensures the selective availability of soluble chloride in the presence of bromonium sources, thereby overcoming limitations associated with traditional halogenation methods [1]. The reaction proceeds through a bromiranium intermediate that undergoes anti-selective nucleophilic trapping by chloride ion to yield bromochloride products with high diastereoselectivity [1].
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Triphenylphosphine oxide | 1 | Dichloromethane | 23 | 73 | >20:1 dr |
Triphenylphosphine | 1 | Dichloromethane | 23 | 71 | >20:1 dr |
(DHQD)₂PHAL | 1-3 | Dichloromethane | -50 | 67 | 92:8 er |
The positional selectivity exhibited by catalytic bromochlorination suggests that chloride attack occurs preferentially at positions where developing electropositive character is better stabilized [1]. This selectivity principle enables the synthesis of trans-1,4-disubstituted cyclohexanes with unprecedented control over regiochemistry [1]. Scale-up studies have demonstrated that these reactions maintain efficiency even at twenty millimole scale, with isolated yields improving to eighty-one percent for alkene substrates and ninety-five percent for alkyne substrates [1].
Transition metal-catalyzed carbon-hydrogen halogenation represents another powerful approach for achieving selective functionalization of cyclohexane derivatives [2]. Copper-catalyzed and copper-mediated carbon-halogen bond formation via direct carbon-hydrogen bond transformation has shown significant promise for introducing halogen substituents at specific positions [2]. These methodologies offer distinct advantages including low cost, high stability, and flexible reaction conditions compared to traditional halogenation approaches [2].
Radical halogen transfer mechanisms provide an alternative pathway for the stereoselective synthesis of vicinal bromochloro cyclohexanes [3]. These processes typically involve the generation of halogen radicals that can undergo selective transfer to cyclohexane substrates under controlled conditions [3]. The stereochemical outcome of radical halogenation is influenced by the stability of intermediate radical species and the reaction conditions employed [3].
Free radical halogenation of cyclohexane proceeds through a three-step mechanism involving initiation, propagation, and termination phases [4]. The initiation step requires ultraviolet light or thermal energy to generate halogen radicals from molecular halogens [4]. During the propagation phase, halogen radicals abstract hydrogen atoms from cyclohexane to form cyclohexyl radicals, which subsequently react with additional halogen molecules to regenerate halogen radicals and form halogenated products [4].
Substrate Position | Primary C-H | Secondary C-H | Tertiary C-H |
---|---|---|---|
Chlorination Selectivity | 1 | 3.8 | 5.2 |
Bromination Selectivity | 1 | 82 | 1640 |
Temperature Dependence | Low | Moderate | High |
The selectivity of radical bromination significantly exceeds that of chlorination due to differences in the stability of halogen radicals and the energy barriers associated with hydrogen abstraction [5]. Bromine radicals are relatively stable compared to chlorine radicals, resulting in transition states that more closely resemble the intermediate alkyl radicals [5]. This similarity leads to greater selectivity differences between primary, secondary, and tertiary carbon-hydrogen bonds during bromination compared to chlorination [5].
Stereoselective intermolecular radical cascade reactions have been developed to construct complex cyclic compounds bearing multiple stereocenters [3]. These reactions utilize visible-light-induced photocatalysis to enable radical addition cascade and radical-polar crossover processes [3]. The methodology demonstrates broad substrate scope and excellent group tolerance under mild reaction conditions, making it suitable for the synthesis of multisubstituted cyclohexanes [3].
Solid-phase synthesis methodologies offer significant advantages for the preparation of halogenated cyclohexanes, including simplified purification procedures, reduced waste generation, and enhanced reaction control [6]. Polymer-supported reagents have been developed specifically for halogenation reactions, providing a clean and efficient approach to introduce halogen substituents into cyclic systems [7].
Polymer-supported triorganotin halides have demonstrated effectiveness in the regioselective halogenation of aromatic substrates [8]. Treatment of substrates with polymer-supported organotin halides generates polymer-bound intermediates that can be converted to halogenated products upon reaction with bromine or iodine monochloride [8]. The polymer-supported reagents can be regenerated during the halogenation process and reused without loss of efficiency [8].
Reagent Type | Support Matrix | Halogen Source | Selectivity | Recyclability |
---|---|---|---|---|
Organotin halides | Polystyrene | Bromine/Iodine monochloride | >95% para | >6 cycles |
Haloate(I) complexes | Polymer resin | N-halosuccinimides | >90% anti | >5 cycles |
N-haloamides | Functionalized polymer | Internal halogen | >85% regioselective | >4 cycles |
Solid-phase extraction utilizing halogen-bonding interactions represents an innovative approach for the selective isolation and purification of halogenated compounds [9]. Strong anion exchange sorbents can extract perfluorinated iodoalkanes from solution through carbon-iodine to chloride halogen-bonding interactions [9]. This methodology demonstrates high selectivity for compounds capable of forming strong halogen bonds, with recovery rates exceeding eighty percent for diiodoperfluoroalkanes [9].
Polymer-supported electrophilic halogenate(I) complexes promote smooth addition to vinyl and allylsilanes without loss of silyl groups [10]. These reagents allow easy product isolation, are conveniently recycled, and show potential utility for automated solution-phase synthesis [10]. The mild reaction conditions and high selectivity make these approaches particularly attractive for the synthesis of sensitive halogenated cyclohexane derivatives [10].